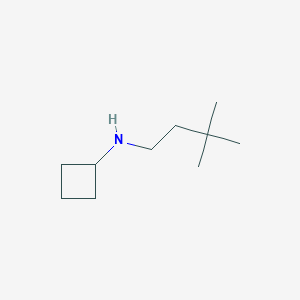

N-(3,3-dimethylbutyl)cyclobutanamine

Description

N-(3,3-Dimethylbutyl)cyclobutanamine is a branched aliphatic amine featuring a cyclobutane ring substituted with a 3,3-dimethylbutyl group. The 3,3-dimethylbutyl moiety is notable in pharmaceuticals and food additives, such as Neotame (a sweetener), where it contributes to stability and metabolic resistance .

Properties

Molecular Formula |

C10H21N |

|---|---|

Molecular Weight |

155.28 g/mol |

IUPAC Name |

N-(3,3-dimethylbutyl)cyclobutanamine |

InChI |

InChI=1S/C10H21N/c1-10(2,3)7-8-11-9-5-4-6-9/h9,11H,4-8H2,1-3H3 |

InChI Key |

IHDFLJJMCRXJCN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CCNC1CCC1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

a) N-Substituted Dimethylbutylamines

- 1,3-Dimethylbutylamine (): A linear isomer lacking the cyclobutane ring.

- 2-(1,3-Dimethylbutyl)-Benzenamine (): Incorporates an aromatic ring instead of cyclobutane. The aromaticity may enhance π-π interactions in biological systems, differing from the aliphatic cyclobutane’s conformational rigidity.

b) Cyclobutane-Containing Amines

- 1-(1-(3,4-Dichlorophenyl)cyclobutyl)-N,N,3-trimethylbutan-1-amine (): Shares a cyclobutyl group but includes a dichlorophenyl substituent. This compound’s pharmacological activity (likely as a kinase inhibitor) suggests that the cyclobutane ring may enhance target binding affinity, a property that could extend to the target compound .

Physical and Chemical Properties

Data from on analogous hydrocarbons and amines provide indirect insights:

| Compound | Boiling Point (°C) | Density (g/cm³) | Molecular Weight |

|---|---|---|---|

| 2,2-Dimethylbutane | 215.7 | 3.090 | 86.18 |

| 2,3-Dimethylbutane | 499.9 | 3.131 | 86.18 |

| N-(3,3-Dimethylbutyl)cyclobutanamine (inferred) | ~200–250 | ~0.9–1.1 | ~169.3 |

- The 3,3-dimethylbutyl group may enhance lipophilicity, favoring membrane permeability in biological systems .

Regulatory and Purity Considerations

- Impurity Limits : Neotame regulations () cap related substances like N-[N-(3,3-dimethylbutyl)-α-aspartyl]-L-phenylalanine at 1.5%. Similar stringent purity standards would apply to the target compound, necessitating liquid chromatography (LC) or LC-HRMS for analysis .

- Stability Testing : Acid stability evaluations (e.g., pH = 1 in ) are critical for pharmaceuticals. The cyclobutane ring’s strain might affect the target compound’s stability under acidic conditions compared to more stable analogs like Neotame .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.